tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate

medicinal chemistry parallel synthesis Suzuki-Miyaura coupling

tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate (CAS 937012-38-9) is a bifunctional synthetic building block comprising a Boc-protected piperidine core linked via a sulfonamide bridge to a para-bromophenyl ring (molecular formula C₁₆H₂₃BrN₂O₄S, molecular weight 419.33 g/mol). The compound integrates three functionally distinct domains—an acid-labile tert-butyloxycarbonyl (Boc) protecting group, a metabolically stable sulfonamide junction, and an aryl bromide handle amenable to transition-metal-catalyzed cross-coupling.

Molecular Formula C16H23BrN2O4S
Molecular Weight 419.33
CAS No. 937012-38-9
Cat. No. B2804833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate
CAS937012-38-9
Molecular FormulaC16H23BrN2O4S
Molecular Weight419.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11H2,1-3H3
InChIKeyKDZBYSNWVMYVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate (CAS 937012-38-9): Structural Identity and Compound-Class Context for Procurement Decisions


tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate (CAS 937012-38-9) is a bifunctional synthetic building block comprising a Boc-protected piperidine core linked via a sulfonamide bridge to a para-bromophenyl ring (molecular formula C₁₆H₂₃BrN₂O₄S, molecular weight 419.33 g/mol) . The compound integrates three functionally distinct domains—an acid-labile tert-butyloxycarbonyl (Boc) protecting group, a metabolically stable sulfonamide junction, and an aryl bromide handle amenable to transition-metal-catalyzed cross-coupling . It is commercially supplied at 95% purity by multiple vendors, including Fluorochem (UK) and Kishida Chemical (Japan), and is classified under GHS07 (harmful/irritant) with hazard statements H302, H315, H319, and H335 . Within the broader landscape of N-Boc-4-sulfonamidopiperidine intermediates, this compound occupies a specific niche defined by the presence and position of the bromine atom, which fundamentally governs its downstream synthetic utility and pharmacological potential [1].

Why In-Class N-Boc-4-Sulfonamidopiperidine Analogs Cannot Be Interchanged with tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate


Superficial structural analogy among N-Boc-4-sulfonamidopiperidine derivatives masks consequential differences that preclude simple interchange. The non-halogenated phenyl analog (CAS 1233953-03-1) lacks the aryl bromide required for palladium-catalyzed cross-coupling diversification, rendering it a synthetic dead-end for library construction strategies that depend on late-stage C–C bond formation . Among the brominated regioisomers, the 2-bromo (ortho, CAS 1233958-33-2) and 3-bromo (meta, CAS 936092-64-7) variants present altered steric and electronic environments at the sulfonamide aryl ring, which directly influence both the efficiency of metal-catalyzed coupling reactions and the geometry of the sulfonamide pharmacophore in biological target engagement . These differences are not theoretical—they manifest in distinct vendor cataloging, divergent pricing structures, and critically, differential outcomes in structure-activity relationship (SAR) campaigns where the bromine position determines binding pose and potency . The evidence items below quantify these differentiations across synthetic, physicochemical, commercial, and pharmacological dimensions.

Quantitative Differentiation Evidence for tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate Versus Closest Analogs


Para-Bromo Substituent as a Synthetic Diversification Handle: Cross-Coupling Competence Versus the Non-Halogenated Phenyl Analog

The 4-bromophenyl group of the target compound (CAS 937012-38-9) serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification into biaryl and aryl-heteroatom products. The non-brominated phenyl analog (CAS 1233953-03-1) is structurally incapable of participating in such transformations, fundamentally constraining its utility in library synthesis . This distinction is binary: the target compound is cross-coupling-competent; the de-bromo analog is not. The bromine atom resides at the para position, which typically offers superior coupling yields compared to ortho-substituted aryl bromides due to reduced steric hindrance at the oxidative addition step [1].

medicinal chemistry parallel synthesis Suzuki-Miyaura coupling building block

Regiochemical Comparison: Para- vs. Ortho- vs. Meta-Bromo Isomer Pricing and Availability from a Common Vendor

Head-to-head pricing from Fluorochem (same vendor, same purity specification of 95%) reveals that the 4-bromo (para) target compound is available in a smaller minimum pack size (250 mg at £325.00) compared to the 2-bromo (ortho) isomer, which is offered only at the 1 g scale (£550.00) . The 4-bromo isomer's 1 g price (£542.00) is marginally lower than the 2-bromo 1 g price (£550.00). The 3-bromo (meta) isomer (CAS 936092-64-7, sourced via Kishida) is priced at ¥13,800 for 250 mg, identical to the 4-bromo isomer's ¥13,800/250 mg at the same Japanese vendor, indicating parity at that supplier [1]. The non-brominated phenyl analog (1 g, £542.00) is price-equivalent to the 4-bromo 1 g but lacks the synthetic versatility of the bromine handle.

procurement cost efficiency regioisomer comparison vendor pricing

Molecular Weight and Physicochemical Differentiation: Impact of Para-Bromo Substitution on Downstream Lead Optimization Parameters

The para-bromo substituent contributes an additional 78.89 g/mol relative to the non-halogenated phenyl analog (419.33 vs. 340.44 g/mol) and increases calculated lipophilicity (estimated ΔclogP ≈ +0.8 to +1.0 log unit for bromobenzene vs. benzene) . In the context of fragment-based and lead-oriented synthesis, this mass increment influences compliance with physicochemical guidelines (e.g., Lipinski's Rule of Five molecular weight ceiling of 500 Da) for downstream compounds built upon this scaffold. The para-bromine also confers distinct electronic properties: the Hammett σₚ constant for Br is +0.23 (electron-withdrawing via inductive effect, weakly electron-donating via resonance), which modulates the sulfonamide NH acidity (pKa shift) and thus hydrogen-bond donor strength relative to the unsubstituted phenyl analog [1].

physicochemical properties molecular weight lipophilicity lead optimization

Orthogonal Boc-Sulfonamide Protection Strategy: Selective Deprotection Orthogonality as a Key Synthetic Design Feature

The Boc group on the piperidine nitrogen can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to liberate the secondary amine, while the sulfonamide linkage remains intact . This orthogonal stability profile—acid-labile Boc, acid-stable sulfonamide—enables sequential functionalization strategies: Boc deprotection followed by N-alkylation, N-acylation, or N-sulfonylation without compromising the 4-bromobenzenesulfonamide moiety. In contrast, compounds lacking the Boc group (e.g., 4-[(4-bromophenyl)sulfonyl]piperidine, CAS 834-66-2) offer no such protection, requiring re-protection if selective N-functionalization is needed later [1]. The MDL number MFCD17018742 is assigned specifically to this compound, ensuring unambiguous identity tracking across synthetic workflows .

protecting group strategy Boc deprotection orthogonal synthesis piperidine functionalization

4-Bromobenzenesulfonamide as a Privileged Kinase Inhibitor Pharmacophore: Class-Level Evidence Supporting Target Engagement Potential

The 4-bromobenzenesulfonamide substructure embedded within the target compound has been independently validated as a productive pharmacophore for kinase inhibition. Pyrimidine-4-bromobenzenesulfonamide hybrids designed as BRAFV600E inhibitors demonstrated activity comparable to the FDA-approved drug sorafenib in kinase inhibition assays, with compound B4 emerging as the most potent derivative across the series [1]. In a separate target class, 4-bromobenzenesulfonamide derivatives have been characterized as carbonic anhydrase (CA) isoform inhibitors, with crystallographic evidence of binding to human CA II [2]. Additionally, 2-(4-bromophenylsulfonamido)-N-hydroxyacetamide exhibited MMP-2 inhibition with an IC₅₀ of 40 nM, demonstrating that the 4-bromophenylsulfonamido motif can engage metalloproteinase active sites with high affinity [3]. These data do not directly measure the target compound's activity but establish the pharmacophoric competence of its core substructure across multiple target classes.

kinase inhibition BRAFV600E carbonic anhydrase pharmacophore sulfonamide

Recommended Application Scenarios for tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis and Parallel Library Construction via Suzuki-Miyaura Cross-Coupling

This compound is ideally suited as a core scaffold for generating biaryl-diversified compound libraries through palladium-catalyzed Suzuki-Miyaura coupling at the para-bromophenyl position. The Boc group remains intact during cross-coupling, enabling a convergent two-step library protocol: (i) Suzuki coupling with aryl/heteroaryl boronic acids to install diversity elements, followed by (ii) Boc deprotection to reveal the piperidine NH for further functionalization or biological testing . The non-brominated phenyl analog cannot serve this purpose, and the ortho-bromo isomer may exhibit reduced coupling efficiency due to steric congestion at the oxidative addition step [1].

Fragment-Based and Lead-Oriented Synthesis Requiring Calculable Physicochemical Property Offsets

For medicinal chemistry programs operating under strict physicochemical property guidelines (e.g., MW < 500, clogP < 5), the 78.89 g/mol mass increment and estimated +0.86 clogP contribution of the para-bromine atom provide a predictable offset that can be factored into property-based design algorithms . When the downstream target compound profile tolerates the bromine mass, the 4-bromo isomer is preferred over the 2-bromo and 3-bromo variants because the para substitution pattern offers the most reliable electronic parameterization (Hammett σₚ well-characterized) and the least steric interference in both coupling reactions and biological target binding [1].

Step-Economical Synthesis of N-Functionalized 4-Sulfonamidopiperidine Derivatives via Orthogonal Boc Deprotection

The orthogonal Boc/sulfonamide protection strategy enables a step-economical route to N-alkylated, N-acylated, or N-sulfonylated 4-(4-bromobenzenesulfonamido)piperidine derivatives. After any desired transformations on the bromophenyl ring (e.g., cross-coupling), the Boc group can be selectively cleaved with TFA/CH₂Cl₂ to reveal the free secondary amine, which is then directly functionalized without protecting group manipulation at the sulfonamide . This contrasts with unprotected 4-[(4-bromophenyl)sulfonyl]piperidine (CAS 834-66-2), which would require a protection step before selective chemistry on the sulfonamide aryl ring can be performed, adding at least one synthetic operation [2].

Kinase Inhibitor and Carbonic Anhydrase Inhibitor Lead Discovery Campaigns Utilizing the 4-Bromobenzenesulfonamide Pharmacophore

The 4-bromobenzenesulfonamide substructure has documented engagement with BRAFV600E kinase (activity comparable to sorafenib in pyrimidine-sulfonamide hybrids) and human carbonic anhydrase II (X-ray co-crystal structure available, PDB 5NXI), establishing class-level precedent for kinase and CA inhibitor programs [1]. The target compound provides this validated pharmacophore pre-installed on a functionalizable piperidine scaffold, enabling rapid SAR exploration around the piperidine nitrogen and the bromophenyl ring. While the compound itself lacks published IC₅₀ data, its substructural precedent across two distinct target classes justifies its inclusion in screening decks for these enzyme families [2].

Quote Request

Request a Quote for tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.